molecular formula C13H12FN3O2 B2675852 N-(4-fluorobenzyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034282-07-8

N-(4-fluorobenzyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2675852
CAS No.: 2034282-07-8
M. Wt: 261.256
InChI Key: BQKWCLJUBJQRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorobenzyl)-6-methoxypyrimidine-4-carboxamide” is a derivative of AKB48, a pentyl indazole with structural similarity to synthetic cannabinoids . The compound has been modified by replacing the pentyl chain with a 4-fluorobenzyl group .

Scientific Research Applications

HIV Integrase Inhibitors

One significant area of application for derivatives of "N-(4-fluorobenzyl)-6-methoxypyrimidine-4-carboxamide" is as HIV integrase inhibitors. Research has shown that these compounds, specifically dihydroxypyrimidine-4-carboxamides, exhibit potent inhibition of the HIV-integrase-catalyzed strand transfer process. Such inhibitors are critical in the treatment of AIDS, highlighting the compound's potential as a clinically useful antiviral agent (Pace et al., 2007).

Kinase Inhibitors

Another application is in the discovery of kinase inhibitors, where 2,4-disubstituted-5-fluoropyrimidine, a core seen in various anticancer agents, has been modified to produce novel compounds. These efforts are part of ongoing research aiming to discover new treatments for cancer (Wada et al., 2012).

Antimycobacterial Agents

Derivatives of "this compound" have also been explored for their antimycobacterial properties. A specific benzimidazole analogue showed in vitro activity against Mycobacterium smegmatis, although no growth inhibition of Mycobacterium abscessus was found, indicating a selective potential antimycobacterial application (Richter et al., 2022).

Anticancer and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has been reported. These compounds were screened for their analgesic and anti-inflammatory activities, indicating their potential as COX inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Nanoparticle Formulation for Anticancer Activity

In a study involving the formulation of nanoparticles, a pyrimidine derivative was optimized for anticancer activity. The compound exhibited good anticancer activity against the MCF7 cancer cell line, demonstrating the potential of pyrimidine derivatives in cancer treatment (Theivendren et al., 2018).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-19-12-6-11(16-8-17-12)13(18)15-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKWCLJUBJQRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.